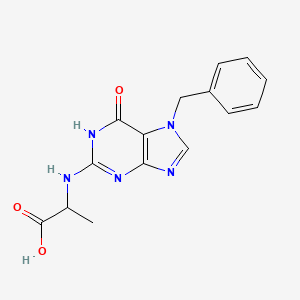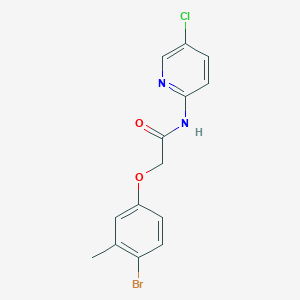![molecular formula C16H15N3O B6098606 4-{[(1-ethyl-1H-benzimidazol-2-yl)imino]methyl}phenol](/img/structure/B6098606.png)
4-{[(1-ethyl-1H-benzimidazol-2-yl)imino]methyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(1-ethyl-1H-benzimidazol-2-yl)imino]methyl}phenol is a chemical compound that has gained significant attention in scientific research. This compound is a benzimidazole derivative that has been synthesized using various methods. It has been found to exhibit a wide range of biochemical and physiological effects, making it a potential candidate for various applications in the field of medicine and biotechnology.
Mécanisme D'action
The mechanism of action of 4-{[(1-ethyl-1H-benzimidazol-2-yl)imino]methyl}phenol is not fully understood. However, it has been proposed that the compound exerts its biological effects by interacting with various cellular targets. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also exhibits antibacterial activity by disrupting the bacterial cell membrane. In addition, it has been shown to scavenge free radicals and chelate heavy metals, thereby exhibiting antioxidant and metal chelating properties.
Biochemical and physiological effects:
This compound has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that the compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also exhibits antibacterial activity by disrupting the bacterial cell membrane. In addition, it has been shown to scavenge free radicals and chelate heavy metals, thereby exhibiting antioxidant and metal chelating properties. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-{[(1-ethyl-1H-benzimidazol-2-yl)imino]methyl}phenol in lab experiments is its potential as a versatile compound with a wide range of applications. It exhibits various biological activities, making it a potential candidate for use in the development of new drugs or as a tool in biosensor development. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in lab experiments.
Orientations Futures
There are several future directions for the research on 4-{[(1-ethyl-1H-benzimidazol-2-yl)imino]methyl}phenol. One direction is to further investigate its mechanism of action and identify its cellular targets. This will help optimize its use in lab experiments and potentially lead to the development of new drugs. Another direction is to study its potential as a chelating agent for heavy metals in environmental remediation. Additionally, its potential as a fluorescent probe for the detection of metal ions can be further explored. Finally, its use in the development of biosensors can be investigated, potentially leading to the development of new diagnostic tools.
Méthodes De Synthèse
The synthesis of 4-{[(1-ethyl-1H-benzimidazol-2-yl)imino]methyl}phenol has been achieved using various methods. One of the commonly used methods involves the reaction of 1-ethyl-2-nitrobenzene with o-phenylenediamine in the presence of a catalyst. The resulting intermediate is then treated with formaldehyde and sodium hydroxide to obtain the final product. Other methods include the reaction of 2-aminobenzimidazole with paraformaldehyde and phenol, or the reaction of 2-aminobenzimidazole with paraformaldehyde and 4-hydroxybenzaldehyde.
Applications De Recherche Scientifique
4-{[(1-ethyl-1H-benzimidazol-2-yl)imino]methyl}phenol has been extensively studied for its potential applications in various fields of science. In medicine, it has been found to exhibit antitumor, anti-inflammatory, and antibacterial activities. It has also been studied for its potential use as an antioxidant and as a chelating agent for heavy metals. In biotechnology, it has been investigated for its potential use in the development of biosensors and as a fluorescent probe for the detection of metal ions.
Propriétés
IUPAC Name |
4-[(E)-(1-ethylbenzimidazol-2-yl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-2-19-15-6-4-3-5-14(15)18-16(19)17-11-12-7-9-13(20)10-8-12/h3-11,20H,2H2,1H3/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFVNKFVIKWSHN-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1N=CC3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=CC=CC=C2N=C1/N=C/C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B6098535.png)

![1,3-dimethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide](/img/structure/B6098548.png)
![4-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B6098563.png)

![4-(5-{[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-piperidinyl]carbonyl}-2-furyl)-2-methyl-3-butyn-2-ol](/img/structure/B6098573.png)


![1-(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)-N-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}methanamine](/img/structure/B6098601.png)

![5-{3-bromo-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6098631.png)
![1-[3-({[(3,5,6-trimethyl-2-pyrazinyl)methyl]amino}methyl)-2-pyridinyl]-3-piperidinol](/img/structure/B6098633.png)